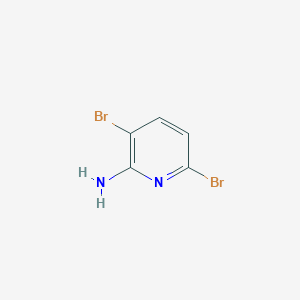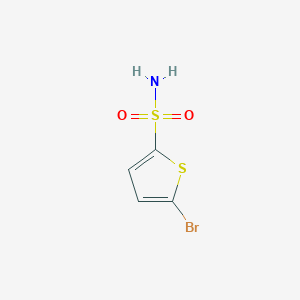
6-Bromo-2-tetralone
Übersicht
Beschreibung
6-Bromo-2-tetralone (6-Br-2-T) is a synthetic compound used in research laboratories for a variety of purposes. It is a white crystalline solid that has a melting point of 98-99°C and is soluble in organic solvents. 6-Br-2-T has a variety of applications in the field of chemistry, biochemistry, and medicine. It is used in the synthesis of various compounds, such as drugs, dyes, and other organic compounds. It is also used in the study of biochemical mechanisms and physiological effects.
Wissenschaftliche Forschungsanwendungen
Electrochemical Biotransformation
Shin, Jain, Chartrain, and Zeikus (2001) evaluated the biotransformation of 6-bromo-2-tetralone to 6-bromo-2-tetralol in an electrochemical bioreactor. They discovered that the biotransformation rates and final product formation were significantly influenced by substrate concentration, biomass, and electric potential, thus indicating the potential of 6-bromo-2-tetralone in bioelectrochemical applications (Shin, H., Jain, M., Chartrain, M., & Zeikus, J. G., 2001).
Synthesis of Hydantoin Compounds
Zhang, Song, and Wang (2013) synthesized a series of hydantoin compounds using 6-bromo-2-tetralone as an intermediate. This research highlights the role of 6-bromo-2-tetralone in synthesizing compounds with potential antitussive effects (Zhang, Q., Song, L., & Wang, E., 2013).
Methodology for Bis-Spirocycles and Spiroindole Derivatives
Kotha and Ali (2015) developed a synthetic methodology for bis-spirocycles and spiroindole derivatives, starting with commercially available 6-bromo-2-tetralone. This research demonstrates the versatility of 6-bromo-2-tetralone in creating complex molecular frameworks, which can be useful in various chemical syntheses (Kotha, S., & Ali, R., 2015).
Alternative Bioreactor Concept for Oxidoreductase Application
Shorrock, Chartrain, and Woodley (2004) investigated the use of an isolated NADH-dependent ketone reductase for synthesizing (S)-6-bromo-β-tetralol from 6-bromo-β-tetralone. Their research contributes to the understanding of using 6-bromo-2-tetralone in bioreactor-based applications for asymmetric ketone reduction (Shorrock, V. J., Chartrain, M., & Woodley, J., 2004).
Unraveling Mechanistic Details in Drug Synthesis
Schuisky, Federsel, and Tian (2012) provided insights into the regioisomerism observed during the synthesis of a chiral aminotetralin drug compound, using a brominated tetralone motif, which likely involves 6-bromo-2-tetralone. Their research helps in understanding the complexities involved in drug synthesis where 6-bromo-2-tetralone plays a role (Schuisky, P., Federsel, H., & Tian, W., 2012).
Wirkmechanismus
Target of Action
6-Bromo-2-tetralone is a biochemical reagent that can be used as a biological material or organic compound for life science related research . .
Mode of Action
As a biochemical reagent, it likely interacts with its targets to induce a biological response, but the specifics of these interactions are currently unknown .
Biochemical Pathways
It has been used in the biotransformation of 6-bromo-2-tetralone to 6-bromo-2-tetralol, a key intermediate for the synthesis of potent potassium channel blocker, mk-0499 .
Pharmacokinetics
It is known that the compound is soluble in dmso , which could potentially impact its bioavailability.
Action Environment
It has been used in an electrochemical bioreactor, suggesting that electrical potential could potentially influence its reactivity .
Eigenschaften
IUPAC Name |
6-bromo-3,4-dihydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1,3,5H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHKDUFPSJWJDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369939 | |
| Record name | 6-Bromo-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-tetralone | |
CAS RN |
4133-35-1 | |
| Record name | 6-Bromo-2-tetralone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4133-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-2-tetralone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main synthetic approaches to 6-bromo-2-tetralone highlighted in the research?
A1: Two main synthetic approaches are discussed:
- Direct Synthesis: A novel method for synthesizing 6-bromo-2-tetralone involves a multi-step process starting with 6-bromo-1-tetralone. This method utilizes hydroboration, dehydration, epoxidation, and epoxide ring-opening reactions to achieve the desired product. This approach is described as high-efficiency, high-yield, and low-cost. []
- Utilization in Spirocycle Synthesis: 6-Bromo-2-tetralone serves as a valuable starting material in the synthesis of bis-spirocycles and spiroindole derivatives. This synthetic route leverages Fischer indolization, ring-closing metathesis, and Suzuki-Miyaura cross-coupling reactions. []
Q2: Why is 6-bromo-2-tetralone a molecule of interest for organic synthesis?
A2: The presence of the bromine atom in the molecule makes it a versatile building block for further chemical modifications. This allows for the introduction of various substituents at the 6-position, leading to the creation of diverse chemical libraries. [] Additionally, the tetralone structure is found in many biologically active compounds, making 6-bromo-2-tetralone a useful intermediate in medicinal chemistry research.
Q3: Has the biotransformation of 6-bromo-2-tetralone been investigated?
A3: Yes, one study explored the use of an electrochemical bioreactor system for the biotransformation of 6-bromo-2-tetralone to 6-bromo-2-tetralol. While the abstract doesn't provide details on the results, it highlights the growing interest in utilizing biotransformation for modifying this compound. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














